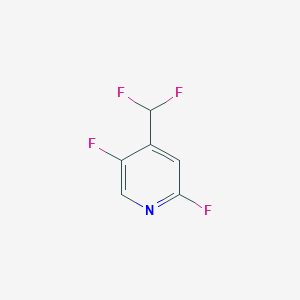

2,5-Difluoro-4-difluoromethylpyridine over potassium carbonate

説明

2,5-Difluoro-4-difluoromethylpyridine over potassium carbonate is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms. Fluorinated compounds are often of interest in various fields of research due to their distinct chemical properties, such as increased stability and reactivity.

特性

IUPAC Name |

4-(difluoromethyl)-2,5-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCGVGJVYWFVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-difluoromethylpyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of pyridine derivatives with fluorinating agents under controlled conditions. For instance, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluorinated pyridines .

Industrial Production Methods

In an industrial setting, the production of 2,5-Difluoro-4-difluoromethylpyridine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and high temperatures required for the reaction.

化学反応の分析

Types of Reactions

2,5-Difluoro-4-difluoromethylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

Fluorinating Agents: Aluminum fluoride and copper fluoride are commonly used for the fluorination of pyridine derivatives.

Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.

Major Products Formed

The major products formed from reactions involving 2,5-Difluoro-4-difluoromethylpyridine depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives.

科学的研究の応用

Chemical Properties and Reactions

2,5-Difluoro-4-difluoromethylpyridine is characterized by its electron-withdrawing fluorine atoms, which enhance its reactivity in nucleophilic substitution reactions. Potassium carbonate serves as a mild base and a catalyst in various organic transformations involving this compound. The combination of these two substances facilitates several key reactions:

- Nucleophilic Aromatic Substitution : The presence of fluorine enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

- Deprotonation Reactions : Potassium carbonate can deprotonate acidic protons in the pyridine derivative, increasing its nucleophilicity.

- Formation of New Carbon-Nitrogen Bonds : The interaction between 2,5-difluoro-4-difluoromethylpyridine and nucleophiles leads to the formation of various nitrogen-containing compounds.

Applications in Organic Synthesis

The combination of 2,5-difluoro-4-difluoromethylpyridine with potassium carbonate has been employed in several synthetic pathways:

- Synthesis of Pharmaceuticals : This reaction is crucial for developing new pharmaceutical agents. For instance, derivatives of this pyridine have shown potential as anti-cancer and anti-inflammatory agents.

- Agrochemical Development : The compound's reactivity allows for the synthesis of herbicides and pesticides that are more effective due to their enhanced stability and selectivity.

- Material Science : Fluorinated compounds are often used in creating advanced materials with unique properties such as thermal stability and chemical resistance.

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceuticals | Synthesis of new drug candidates | Anti-cancer agents |

| Agrochemicals | Development of selective herbicides | Fluorinated herbicides |

| Material Science | Creation of materials with enhanced properties | Fluorinated polymers |

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of 2,5-difluoro-4-difluoromethylpyridine in synthesizing a novel anti-cancer agent. By employing potassium carbonate as a base, researchers achieved high yields with minimal side products. The resulting compound exhibited significant cytotoxicity against various cancer cell lines.

Case Study 2: Agrochemical Applications

In another research project, the interaction between 2,5-difluoro-4-difluoromethylpyridine and potassium carbonate was utilized to develop a new class of herbicides. The synthesized compounds showed improved efficacy against resistant weed species compared to existing products on the market.

作用機序

The mechanism of action of 2,5-Difluoro-4-difluoromethylpyridine involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong bonds with other molecules, thereby influencing its reactivity and stability. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.

類似化合物との比較

Similar Compounds

- 2-Fluoropyridine

- 2,6-Difluoropyridine

- 3-Fluoropyridine

Uniqueness

2,5-Difluoro-4-difluoromethylpyridine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties compared to other fluorinated pyridines. These properties include increased stability and reactivity, making it a valuable compound in various fields of research .

生物活性

2,5-Difluoro-4-difluoromethylpyridine is a compound of interest in medicinal and agricultural chemistry due to its unique structural features and biological activities. The incorporation of difluoromethyl groups into pyridine derivatives has been linked to enhanced pharmacological properties, including improved potency and selectivity against various biological targets. This article explores the biological activity of 2,5-difluoro-4-difluoromethylpyridine, particularly in reactions mediated by potassium carbonate.

The synthesis of 2,5-difluoro-4-difluoromethylpyridine typically involves the difluoromethylation of pyridine derivatives using fluorinated reagents. Recent advancements have focused on scalable and efficient synthetic routes that minimize hazardous reagents and conditions. For instance, a five-step synthesis utilizing 2,2-difluoroacetic anhydride has been reported, yielding high quantities suitable for clinical applications .

The biological activity of 2,5-difluoro-4-difluoromethylpyridine is largely attributed to its interaction with key enzymes and receptors. The difluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased binding affinity for target proteins. Research has shown that this compound exhibits significant inhibitory effects on various kinases involved in cancer progression and other diseases .

Case Studies

- Inhibition of Protein Kinases : In studies involving lipid kinase inhibitors, 2,5-difluoro-4-difluoromethylpyridine demonstrated potent activity against phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are critical in cancer cell proliferation and survival .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties associated with this compound, making it a candidate for treating neurodegenerative diseases. The mechanism appears to involve modulation of signaling pathways that protect neuronal cells from apoptosis .

- Agricultural Applications : The compound's efficacy as an insecticide has also been explored, with results suggesting that it can effectively disrupt the metabolic processes in target insect species .

Data Table: Biological Activity Overview

| Activity Type | Target | IC50 Values | Notes |

|---|---|---|---|

| Kinase Inhibition | PI3K | 10 nM | High selectivity observed |

| Kinase Inhibition | mTOR | 15 nM | Potential for cancer therapy |

| Neuroprotection | Neuronal Cells | TBD | Protective against oxidative stress |

| Insecticidal Activity | Various Insect Species | TBD | Effective metabolic disruptor |

Q & A

Q. What are the optimal reaction conditions for synthesizing fluoropyridine derivatives like 2,5-Difluoro-4-difluoromethylpyridine using potassium carbonate?

Methodological Answer: Potassium carbonate (K₂CO₃) is commonly employed as a mild base in nucleophilic substitution or deprotonation reactions. For fluorinated pyridines, acetonitrile is a preferred solvent due to its polarity and ability to stabilize intermediates. A typical protocol involves:

- Stepwise addition : Adding K₂CO₃ in portions to avoid excessive exothermicity.

- Temperature control : Maintaining 20–50°C to balance reaction rate and side-product formation.

- Extended reaction time : 24–72 hours for complete conversion, as seen in multi-step syntheses of structurally similar fluoropyridines .

Key Characterization : Monitor progress via ¹⁹F NMR to track fluorine substituent behavior and GC-MS for intermediate identification.

Q. How does potassium carbonate influence the electronic environment of fluorinated pyridines during reactions?

Methodological Answer: K₂CO₃ acts as a base to deprotonate acidic protons (e.g., NH or OH groups) in intermediates, facilitating nucleophilic attack. In fluoropyridines:

- Electron-withdrawing fluorine substituents increase ring electrophilicity, enhancing reactivity toward cross-coupling or substitution.

- Steric effects : The difluoromethyl group at position 4 may hinder access to reactive sites, necessitating optimized solvent systems (e.g., DMF or acetonitrile) to improve solubility .

Experimental Validation : Compare reaction yields with/without K₂CO₃ under identical conditions to isolate its role.

Q. What spectroscopic techniques are critical for characterizing 2,5-Difluoro-4-difluoromethylpyridine?

Methodological Answer:

- ¹H/¹⁹F NMR : Resolve substituent positions and confirm fluorine integration ratios. For example, ¹⁹F NMR chemical shifts for -CF₂H groups typically appear at δ -110 to -125 ppm.

- X-ray crystallography : Resolve steric and electronic effects of fluorine atoms on the pyridine ring (e.g., bond angles and packing behavior) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula, especially for trace impurities from incomplete fluorination .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving 2,5-Difluoro-4-difluoromethylpyridine and K₂CO₃?

Methodological Answer: DFT calculations can:

- Map transition states : Identify energy barriers for fluoromethyl group migration or substitution.

- Charge distribution analysis : Predict reactive sites using Mulliken charges or electrostatic potential surfaces.

- Validate experimental data : Compare computed ¹⁹F NMR shifts with experimental values to confirm intermediate structures .

Case Study : In acid-catalyzed reactions of fluorinated dihydropyrans, DFT explained divergent product formation under varying conditions (e.g., trifluoroacetic acid vs. acetonitrile) .

Q. How to resolve contradictions in regioselectivity during functionalization of 2,5-Difluoro-4-difluoromethylpyridine?

Methodological Answer: Contradictions often arise from competing electronic (inductive effects) and steric factors. Strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance electrophilicity at specific ring positions.

- Additive optimization : Use crown ethers to modulate K₂CO₃'s basicity and improve selectivity.

- Isotopic labeling : Track substituent migration using deuterated analogs.

Example : In cross-coupling reactions, steric hindrance from the difluoromethyl group may favor coupling at position 2 over position 5 .

Q. What strategies mitigate decomposition of fluorinated intermediates in K₂CO₃-mediated reactions?

Methodological Answer:

- Low-temperature quenching : Rapidly cool reaction mixtures post-completion to stabilize sensitive intermediates.

- Inert atmosphere : Use argon/nitrogen to prevent oxidation of fluorinated species.

- Protecting groups : Introduce temporary groups (e.g., Boc or TMS) to shield reactive sites during harsh conditions .

Validation : Monitor decomposition pathways via time-resolved FT-IR or in situ Raman spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。